Lilial - d9
Description
Significance of Isotopic Labeling in Mechanistic Elucidation
Isotopic labeling is a powerful technique for studying reaction mechanisms by allowing researchers to track the fate of specific atoms throughout a chemical transformation ias.ac.inscielo.org.mxnumberanalytics.com. By replacing one or more atoms in a molecule with their isotopic counterparts, the reaction pathways and intermediate species can be identified and studied ias.ac.innumberanalytics.com. Deuterium (B1214612) labeling, in particular, is widely used to investigate reaction mechanisms and kinetics, as the kinetic isotope effect can provide insights into the rate-determining steps and transition states of a reaction ias.ac.insymeres.comnih.gov. This approach is preferred over using substituents, which might alter the reaction mechanism itself ias.ac.in.
Overview of Lilial-d9 as a Specialized Research Tool
Lilial (also known as Butylphenyl methylpropional, Lysmeral, or BMHCA) is an aromatic aldehyde wikipedia.orgwikidata.orgumweltprobenbank.de. Lilial-d9 is a deuterated analog of Lilial, where nine hydrogen atoms have been replaced by deuterium atoms aromalab.deeptes.com. This isotopic modification makes Lilial-d9 a valuable specialized research tool, primarily in analytical chemistry and studies involving the fate or analysis of Lilial.
Given its structural similarity to Lilial but distinct mass, Lilial-d9 is particularly useful as a stable isotope-labeled internal standard in mass spectrometry-based analytical methods developed for the detection and quantification of Lilial in various matrices researchgate.netacs.orgclearsynth.com. The use of Lilial-d9 as an internal standard allows for more accurate and reliable quantification of Lilial by accounting for potential variations during sample preparation and analysis, such as extraction efficiency and matrix effects clearsynth.comnih.govsepscience.com. While specific detailed research findings solely focused on the mechanistic implications of the deuterium atoms in Lilial-d9 itself are less commonly highlighted in the provided search results compared to its analytical application, its existence as a deuterated analog makes it theoretically applicable for kinetic isotope effect studies if the research question involved reactions at the deuterated positions. However, its primary reported utility is as an analytical standard.
Research findings often involve the analysis of Lilial in environmental or biological samples, where Lilial-d9 would be employed as an internal standard to ensure the accuracy of the quantitative results obtained via techniques like GC-MS merieuxnutrisciences.comnist.gov. The difference in mass between Lilial (C₁₄H₂₀O, Molecular Weight: ~204.31 g/mol nih.govwikipedia.org) and Lilial-d9 (C₁₄H₁₁D₉O, Molecular Weight: ~213.36 eptes.com) allows for their clear differentiation in mass spectrometric detection.
Below is a conceptual representation of how Lilial-d9 might be used as an internal standard in a quantitative analysis scenario:
| Sample Type | Analyte | Internal Standard | Analytical Technique | Purpose |
| Environmental Sample (e.g., water, air) | Lilial | Lilial-d9 | GC-MS or LC-MS | Accurate quantification of Lilial concentration by compensating for matrix effects and sample processing variations. |
| Biological Sample (e.g., tissue, fluid) | Lilial or its metabolites | Lilial-d9 or deuterated metabolites | GC-MS or LC-MS | Tracking and quantifying Lilial or its metabolic products. |
This table illustrates the fundamental application of Lilial-d9 as an internal standard in analytical methods aimed at determining the presence and quantity of Lilial. The addition of a known amount of Lilial-d9 to samples before extraction and analysis allows for the calculation of a response ratio (analyte signal / internal standard signal), which is then used with a calibration curve prepared using known concentrations of the analyte and a constant amount of the internal standard.
While direct detailed research findings specifically about the behavior of Lilial-d9 (other than its use as a standard) are not extensively detailed in the provided search snippets, its value lies in enabling precise quantitative analysis of its non-deuterated counterpart in complex research matrices.
Properties
Molecular Formula |
C14H11D9O |
|---|---|
Molecular Weight |
213.363 |
Purity |
95% min. |
Synonyms |
Lilial - d9 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Lilial Lilial D9
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the Lilial molecule can be achieved through several synthetic strategies. The choice of method depends on the desired level and position of deuterium incorporation, as well as the availability of starting materials and reagents. The primary approaches involve either modifying the existing Lilial synthesis pathway to include deuterated reagents or performing hydrogen-deuterium exchange reactions on Lilial or its precursors.
Hydrogen-Deuterium Exchange Reactions in Lilial Synthesis
Hydrogen-deuterium (H-D) exchange reactions offer a direct method for introducing deuterium into organic molecules by replacing hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O). nih.gov This can be achieved using various catalytic systems.
One promising approach is the use of N-heterocyclic carbene (NHC) catalysis . NHCs can promote a reversible H-D exchange reaction at the formyl group of aldehydes. nih.gov In the context of Lilial, which is an aldehyde, this method could be applied to selectively deuterate the aldehydic proton, yielding Lilial-d1. The reaction proceeds through the formation of a Breslow intermediate, which facilitates the exchange with D₂O. nih.gov This method is advantageous due to its high efficiency and the potential for high levels of deuterium incorporation at the C-1 position. nih.gov
Another modern technique is photoredox catalysis . This method, often used in conjunction with a thiol co-catalyst, can achieve formyl-selective deuteration of aldehydes using D₂O as the deuterium source. nih.gov The reaction is initiated by visible light and proceeds via a radical mechanism, offering a mild and efficient pathway for deuterium incorporation. nih.gov This approach could be particularly useful for the late-stage deuteration of Lilial.
Catalytic H-D exchange can also be facilitated by transition metals such as palladium. For instance, a Pd/C catalyst in the presence of D₂O can be used to promote H-D exchange at various positions in a molecule. nih.gov For Lilial, this could potentially lead to deuteration at the benzylic positions and the α-carbon to the aldehyde, in addition to the formyl proton. The regioselectivity of such reactions can often be controlled by adjusting the reaction conditions, such as temperature and catalyst choice. acs.org
| Catalytic System | Deuterium Source | Potential Deuteration Sites in Lilial | Key Features |
| N-Heterocyclic Carbene (NHC) | D₂O | Formyl proton (C-1) | High efficiency and selectivity for C-1 position. nih.gov |
| Photoredox Catalysis (with thiol) | D₂O | Formyl proton (C-1) | Mild reaction conditions, visible light-mediated. nih.gov |
| Palladium on Carbon (Pd/C) | D₂O | Formyl, Benzylic, α-Carbon | Potential for multiple deuteration sites. nih.gov |
Reductive Deuteration Pathways for Lilial Precursors
Reductive deuteration involves the use of a deuterated reducing agent to introduce deuterium atoms during the reduction of a functional group. This strategy is typically employed on a precursor molecule that is then converted to the final deuterated product. The standard synthesis of Lilial involves the aldol (B89426) condensation of 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde (B47417), followed by hydrogenation of the resulting α,β-unsaturated aldehyde. wikipedia.org
A key precursor in this synthesis is 4-tert-butyl-α-methylcinnamaldehyde. This intermediate can be subjected to reductive deuteration to introduce deuterium at the α and β positions of the side chain. Common deuterated reducing agents include lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄). For instance, the reduction of the double bond in the cinnamaldehyde (B126680) precursor with deuterium gas (D₂) in the presence of a hydrogenation catalyst (e.g., Pd/C) would yield Lilial deuterated at the two adjacent carbons of the former double bond.
Alternatively, the synthesis can be modified to start with deuterated precursors. For example, using deuterated propionaldehyde in the initial aldol condensation would introduce deuterium into the α-methyl and α-positions of the final Lilial molecule.
| Precursor | Deuterated Reagent | Resulting Deuteration Pattern in Lilial-d9 |
| 4-tert-butyl-α-methylcinnamaldehyde | D₂/Pd/C | Deuterium at the α and β carbons of the side chain. |
| 4-tert-butylbenzaldehyde & Propionaldehyde-dₓ | Standard reagents | Deuterium at the α-methyl and α-positions. |
| 4-tert-butyl-α-methylhydrocinnamic acid | LiAlD₄ | Deuterium at the formyl position (after oxidation). |
Stereoselective Deuteration Approaches
Lilial possesses a chiral center at the α-carbon to the aldehyde group. scentree.co The synthesis of stereoselectively deuterated Lilial-d9 presents a significant challenge. While general methods for stereoselective deuteration exist, their application to a molecule like Lilial requires careful consideration of the substrate and reaction conditions.
One potential strategy involves the use of chiral catalysts or auxiliaries during the deuteration step. For example, asymmetric hydrogenation of a suitable precursor with deuterium gas using a chiral transition metal catalyst could potentially lead to the stereoselective incorporation of deuterium.
Another approach could involve the stereoselective synthesis of a deuterated precursor. For instance, methods developed for the stereoselective synthesis of α-deuterium-labeled (S)-α-amino acids, which utilize chiral templates, could conceptually be adapted for the synthesis of a chiral deuterated aldehyde precursor for Lilial. nih.gov However, this would likely involve a multi-step synthesis and require significant optimization.
Isotopic Purity and Regioselectivity Assessment in Lilial-d9 Synthesis
A critical aspect of synthesizing deuterated compounds is the accurate determination of their isotopic purity and the regioselectivity of deuterium incorporation. This is essential to ensure their suitability as internal standards. The primary analytical techniques used for this assessment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for assessing regioselectivity.
¹H NMR: By comparing the ¹H NMR spectrum of Lilial-d9 with that of its non-deuterated counterpart, the positions of deuterium incorporation can be identified by the reduction or disappearance of proton signals at specific chemical shifts. Quantitative ¹H NMR can be used to determine the percentage of deuteration at each site. nih.gov
²H NMR: Deuterium NMR provides direct evidence of the presence and location of deuterium atoms in the molecule. researchgate.net Each chemically distinct deuterium atom will give rise to a signal in the ²H NMR spectrum, confirming the regioselectivity of the deuteration reaction.
| Analytical Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution, average deuterium incorporation, overall isotopic purity. nih.govalmacgroup.com |
| Tandem Mass Spectrometry (MS/MS) | Location of deuterium atoms through fragmentation analysis. nih.gov |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Identification of deuterated positions, quantitative analysis of deuteration levels. nih.gov |
| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection and confirmation of deuterium positions. researchgate.net |
Scale-Up Considerations for Research Applications
The synthesis of Lilial-d9 on a larger scale for research applications presents several challenges that need to be addressed. These include the cost and availability of deuterated reagents, the efficiency and safety of the reaction, and the purification of the final product.
Cost and Availability of Reagents: Deuterated reagents, such as D₂O, deuterium gas, and deuterated solvents, are significantly more expensive than their non-deuterated counterparts. Therefore, synthetic routes that use these reagents efficiently are preferred for scale-up. mdpi.com For example, catalytic H-D exchange reactions that use a small amount of catalyst and D₂O as the deuterium source are more cost-effective than stoichiometric reductions with expensive deuterated metal hydrides.
Reaction Efficiency and Safety: The chosen synthetic method should be robust, high-yielding, and safe to perform on a larger scale. Reactions that require extreme temperatures or pressures, or involve hazardous reagents, may not be suitable for scale-up. Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for certain reactions. nih.gov
Advanced Analytical Applications of Lilial D9
Quantification Methodologies Utilizing Lilial-d9 as an Internal Standard
The accurate quantification of Lilial (also known as Butylphenyl methylpropional) in various products is crucial for regulatory compliance and consumer safety. merieuxnutrisciences.com The use of a deuterated internal standard, such as Lilial-d9, is a widely accepted and robust approach to achieve high accuracy and precision in analytical measurements. wisdomlib.org An internal standard is a compound that is chemically similar to the analyte but can be distinguished by its mass. It is added in a known quantity to both the calibration standards and the unknown samples. By comparing the response of the analyte to the response of the internal standard, variations introduced during sample preparation and analysis can be compensated for, leading to more reliable results. thermofisher.com Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are ideal internal standards for mass spectrometry-based methods because they have nearly identical chemical and physical properties to their non-deuterated counterparts but a different mass-to-charge ratio (m/z). chromforum.org
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like Lilial. uliege.bettslaboratuvar.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
The use of Lilial-d9 as an internal standard in GC-MS analysis significantly enhances the accuracy of Lilial quantification. nih.gov Since Lilial-d9 co-elutes with Lilial from the GC column, it experiences similar effects from the sample matrix and any variations in injection volume or instrument response. By monitoring specific ions for both Lilial and Lilial-d9, a response ratio can be calculated, which is then used to determine the concentration of Lilial in the sample. This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for quantitative analysis.
Table 1: Exemplary GC-MS Parameters for Lilial Analysis using Lilial-d9 Internal Standard
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (2 min hold), ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Monitored Ions (Lilial) | m/z 147, 189, 204 |
| Monitored Ions (Lilial-d9) | m/z 156, 198, 213 |
This table presents typical starting parameters; optimization may be required for specific instruments and matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
For compounds that are not easily volatilized or are thermally labile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred analytical technique. nih.gov In LC-MS/MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into a mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. A specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer.
The application of Lilial-d9 as an internal standard in LC-MS/MS methods follows the same principle as in GC-MS. nih.gov By adding a known amount of Lilial-d9 to the samples and calibration standards, any variations in the sample preparation, injection volume, and ionization efficiency can be corrected. chromforum.org This is particularly important in LC-MS, as matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, are a common issue. nih.gov The co-eluting Lilial-d9 experiences similar matrix effects as the native Lilial, allowing for accurate compensation and reliable quantification.
Table 2: Illustrative LC-MS/MS Parameters for Lilial Analysis with Lilial-d9
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Lilial) | [M+H]+ |
| Product Ion (Lilial) | Specific fragment ion |
| Precursor Ion (Lilial-d9) | [M+H]+ |
| Product Ion (Lilial-d9) | Corresponding fragment ion |
This table provides a general method outline; specific precursor and product ions must be determined through method development.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Analysis
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of complex samples by providing highly accurate mass measurements. mdpi.com This high mass accuracy allows for the determination of the elemental composition of an ion, which greatly increases the confidence in compound identification. When used for quantitative analysis, HRMS can effectively differentiate between the analyte and interfering isobaric compounds (compounds with the same nominal mass but different elemental compositions).
In the context of isotopic analysis with Lilial-d9, HRMS can precisely measure the mass difference between the deuterated and non-deuterated forms of Lilial. This capability is particularly useful for confirming the isotopic purity of the internal standard and for resolving any potential interferences that might not be separated by lower-resolution mass spectrometers. The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (ToF) analyzers, allows for the clear separation of the isotopic peaks, ensuring that the quantitative data is based on the correct ions. mdpi.com
Detection of Lilial and its Analogs in Complex Chemical Matrices
The detection and quantification of Lilial and its structural analogs in complex chemical matrices, such as perfumes, lotions, and other consumer products, present significant analytical challenges. gcms.cz These products often contain a multitude of other fragrance ingredients, oils, and excipients that can interfere with the analysis. merieuxnutrisciences.com The use of a deuterated internal standard like Lilial-d9 is instrumental in overcoming these challenges. By behaving almost identically to the native Lilial during extraction, cleanup, and chromatographic separation, Lilial-d9 helps to accurately account for any analyte loss or signal suppression caused by the matrix. This ensures that the measured concentration of Lilial is a true representation of its presence in the product, even at low levels.
Method Validation and Quality Control in Deuterated Lilial Analysis
For any analytical method to be considered reliable, it must undergo a thorough validation process. unodc.org Method validation demonstrates that the method is suitable for its intended purpose by assessing various performance characteristics. pcdn.co In the analysis of Lilial using Lilial-d9 as an internal standard, key validation parameters include linearity, accuracy, precision, selectivity, and limits of detection and quantification. ttslaboratuvar.comnih.gov
Linearity and Calibration Curve Development
Linearity is a critical parameter in quantitative analysis, demonstrating that the instrument's response is directly proportional to the concentration of the analyte over a specified range. wisdomlib.org A calibration curve is established by analyzing a series of calibration standards containing known concentrations of Lilial and a constant concentration of the Lilial-d9 internal standard. utoronto.ca The response ratio (peak area of Lilial / peak area of Lilial-d9) is then plotted against the concentration of Lilial.
The linearity of the calibration curve is typically evaluated by its correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1. researchgate.net A linear regression analysis is performed to obtain the equation of the line (y = mx + c), which is then used to calculate the concentration of Lilial in unknown samples based on their measured response ratios. libretexts.org
Table 3: Example of Calibration Data for Lilial Analysis
| Lilial Concentration (ng/mL) | Lilial Peak Area | Lilial-d9 Peak Area | Response Ratio (Lilial/Lilial-d9) |
| 1 | 12,500 | 100,000 | 0.125 |
| 5 | 63,000 | 101,000 | 0.624 |
| 10 | 124,000 | 99,500 | 1.246 |
| 25 | 315,000 | 100,500 | 3.134 |
| 50 | 620,000 | 99,000 | 6.263 |
| 100 | 1,250,000 | 100,000 | 12.500 |
This is a hypothetical data set to illustrate the principle of a calibration curve using an internal standard.
The development of a robust and linear calibration curve is fundamental for ensuring the accuracy and reliability of the quantitative results obtained in the analysis of Lilial using Lilial-d9. ttslaboratuvar.comnih.govjfda-online.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. While specific LOD and LOQ values for Lilial-d9 itself are not typically determined as it is an internal standard added at a known concentration, its use is integral to establishing the LOD and LOQ for the target analyte, Lilial.
In a study on the analysis of fragrance allergens in various cosmetic matrices using gas chromatography-mass spectrometry (GC-MS), the LOQ for Lilial was determined. nih.gov This value is indicative of the sensitivity of the method in which Lilial-d9 would be used as an internal standard.
| Analyte | Matrix | Method | Limit of Quantification (LOQ) (µg/g) |
|---|---|---|---|
| Lilial | Cosmetics | GC-MS | 2 |
The determination of these limits is crucial for regulatory compliance, as fragrance allergens must be declared on product labels if their concentration exceeds certain thresholds (e.g., 0.001% in leave-on products and 0.01% in rinse-off products in the EU). nih.gov The use of a deuterated internal standard like Lilial-d9 ensures that the determination of Lilial at these low levels is accurate and reliable.
Precision and Accuracy Assessments
Precision and accuracy are fundamental to validating an analytical method. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. Lilial-d9 plays a vital role in achieving high precision and accuracy in the quantification of Lilial by correcting for any analyte loss during sample preparation and for variations in instrument response.
A study validating a GC-MS method for the analysis of 27 fragrance allergens, including Lilial, in cosmetics provides relevant data on precision and accuracy. nih.gov The precision was evaluated through intra-day and inter-day relative standard deviation (RSD), and the accuracy was assessed by recovery studies.
Precision Data for Lilial Analysis
| Parameter | Relative Standard Deviation (RSD) (%) |
|---|---|
| Intra-day Precision | 0.4 - 12 |
| Inter-day Precision | 2.9 - 13 |
Accuracy Data for Lilial Analysis
| Parameter | Recovery (%) |
|---|---|
| Intra-day Accuracy | 84.5 - 119 |
| Inter-day Accuracy | 85.1 - 116 |
These results demonstrate that the analytical method, which would ideally employ an internal standard like Lilial-d9, is both precise and accurate for the quantification of Lilial in complex cosmetic matrices.
Matrix Effects and Recovery Studies
When analyzing complex samples such as cosmetics, the sample matrix can interfere with the analysis, leading to either suppression or enhancement of the analytical signal. This phenomenon is known as the matrix effect. Recovery studies are performed to evaluate the efficiency of the extraction procedure. The use of a deuterated internal standard like Lilial-d9 is the most effective way to compensate for both matrix effects and incomplete recovery. nih.gov
As Lilial-d9 is chemically identical to Lilial, it experiences the same matrix effects and extraction losses. By adding a known amount of Lilial-d9 to the sample at the beginning of the analytical process, the ratio of the signal of the native analyte to the deuterated standard can be used to calculate the concentration of the native analyte accurately, regardless of these interferences.
In the analysis of fragrance allergens in cosmetics, liquid-liquid extraction is a common sample preparation technique. nih.gov Recovery rates for Lilial in such procedures have been reported to be within the acceptable range of 80-120%. mdpi.com While specific matrix effect data for Lilial-d9 is not extensively published, the principle of isotope dilution mass spectrometry dictates that it would effectively mitigate such effects in the quantification of Lilial.
Advanced Spectroscopic Techniques for Characterization of Lilial-d9 (Excluding Basic Compound Identification Data)
Beyond its primary use as an internal standard in quantitative analysis, advanced spectroscopic techniques can be employed for the in-depth characterization of Lilial-d9. These techniques can provide detailed information about its molecular structure, isotopic purity, and behavior in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are used for basic identification, advanced NMR techniques can provide more nuanced information. For instance, deuterium (²H) NMR spectroscopy can be used to directly probe the deuterated sites in the Lilial-d9 molecule. saudijournals.com This can confirm the position and extent of deuterium labeling. Furthermore, advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to provide detailed structural confirmation and assignment of all proton and carbon signals, ensuring the correct synthesis of the labeled compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of Lilial-d9. nih.gov By providing a highly accurate mass measurement, HRMS can verify the incorporation of the nine deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of Lilial-d9. nih.gov By comparing the fragmentation pattern of Lilial-d9 to that of non-deuterated Lilial, the location of the deuterium labels on the molecule can be confirmed. This is because fragments containing the deuterated parts of the molecule will have a higher mass.
These advanced spectroscopic methods are crucial for the synthesis and quality control of Lilial-d9, ensuring its suitability as a high-quality internal standard for accurate and precise quantitative analysis.
Mechanistic Investigations of Lilial Transformations Enabled by Deuterium Labeling
Elucidation of Biotransformation Pathways of Lilial Using Lilial-d9
The use of deuterium-labeled compounds, such as Lilial-d9, is a powerful technique in the study of metabolic and degradation pathways. chem-station.com By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can trace the fate of a molecule and its derivatives through complex biological systems. chem-station.comresearchgate.net The deuterium atoms act as a stable isotopic label, minimally altering the chemical properties of the parent compound but increasing its mass. chem-station.com This mass difference allows for the unambiguous identification of the labeled compound and its metabolites against a complex biological background using mass spectrometry, thereby helping to elucidate reaction mechanisms and metabolic pathways. nih.gov
In vitro metabolism studies using liver microsomes and hepatocytes from various species have been instrumental in identifying the biotransformation pathways of Lilial. nih.govresearchgate.net While many studies have utilized 14C-labeled Lilial, the principles and identified pathways are directly applicable to investigations using Lilial-d9. The primary enzymatic transformations involve the oxidation and reduction of Lilial's aldehyde group. phfscience.nz
Phase I metabolic reactions convert Lilial into more polar, water-soluble metabolites. nih.gov The principal metabolites identified are Lysmerol, formed through the reduction of the aldehyde, and Lysmerylic acid, which results from the oxidation of the aldehyde. nih.govresearchgate.net These primary metabolites can undergo further biotransformation. Secondary metabolites that have been identified include hydroxy-lysmerylic acid and p-tert-butylbenzoic acid (TBBA). nih.govresearchgate.netphfscience.nz The formation of TBBA involves the decarboxylation of lysmerylic acid followed by beta-oxidation. phfscience.nz In Phase II reactions, these metabolites can form conjugates with glycine (B1666218) and glucuronic acid to facilitate excretion. phfscience.nz
The use of Lilial-d9 in such studies would allow researchers to precisely track the transformation of the parent molecule into its various metabolites. The deuterium label would be retained in the core structure of the metabolites, enabling their clear distinction and quantification.
| Metabolite Name | Metabolic Pathway | Metabolite Type |
|---|---|---|
| Lysmerylic Acid | Oxidation of aldehyde group | Primary |
| Lysmerol | Reduction of aldehyde group | Primary |
| Hydroxy-lysmerylic acid | Hydroxylation of Lysmerylic acid | Secondary |
| p-tert-butylbenzoic acid (TBBA) | Decarboxylation and beta-oxidation of Lysmerylic acid | Secondary |
The degradation of synthetic compounds by microorganisms is a critical process in environmental remediation. researchgate.net Microbes utilize enzymes to break down complex organic molecules through pathways such as hydrolysis and oxidation. researchgate.netnih.gov For compounds like synthetic pyrethroids, microorganisms primarily hydrolyze the ester bonds as the initial step in degradation. researchgate.net For other compounds, oxidation and reduction are the major microbial biodegradation pathways. frontiersin.orgnih.gov
While specific studies detailing the microbial degradation of Lilial using Lilial-d9 are not extensively documented, general principles of microbial metabolism suggest likely pathways. Microorganisms could potentially transform Lilial by oxidizing the aldehyde group to form Lysmerylic acid, similar to the enzymatic pathways observed in mammals. Further degradation could involve cleavage of the aromatic ring by microbial enzyme systems. Lilial-d9 would serve as an invaluable tool in these investigations, enabling researchers to confirm the proposed degradation pathways, identify novel microbial metabolites, and trace the distribution of the degradation products in the environment. nih.gov
Environmental Fate and Abiotic Degradation Pathways of Lilial
The environmental persistence of a chemical is determined by its susceptibility to abiotic degradation processes, including hydrolysis, oxidation, and photolysis.
Hydrolytic degradation involves the reaction of a substance with water, leading to the cleavage of chemical bonds. nih.gov For some classes of compounds, such as aliphatic polyesters, this is a primary degradation mechanism. mdpi.com However, for Lilial, studies indicate that its transformation in aqueous environments is dominated by other processes. Under neutral pH conditions (pH 7) at 25°C, significant hydrolytic degradation of Lilial is not considered the primary degradation pathway. europa.eu Instead, oxidative processes are more prominent in the presence of air. europa.eu
Oxidative degradation is a significant abiotic pathway for Lilial in the environment. europa.eu In aqueous solutions exposed to air, Lilial undergoes autoxidation. europa.eu The primary product of this oxidative process is Lysmerylic acid (also referred to as lilic acid). europa.eu Research has shown that this oxidation is significant, with approximately 30% of Lilial degrading over a 168-hour period at pH 7 and 25°C. europa.eu This rate of degradation suggests a relatively short environmental half-life for Lilial, estimated to be around two weeks. europa.eu
Due to this inherent instability, commercial Lilial formulations are stabilized with antioxidants, such as alpha-tocopherol, to prevent premature oxidation during storage and use. europa.euscentspiracy.com
| Parameter | Finding |
|---|---|
| Degradation Pathway | Autoxidation |
| Primary Product | Lysmerylic acid |
| Degradation Rate | ~30% over 168 hours (at pH 7, 25°C) |
| Estimated Environmental Lifetime | Approximately two weeks |
Photolytic transformation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This can be a major degradation route for many environmental contaminants. For aromatic aldehydes, potential photolytic pathways could include the cleavage of the aldehyde group or reactions involving the aromatic ring.
Specific experimental studies on the photolytic degradation of Lilial are not widely available in the scientific literature. However, the use of a deuterated analogue like Lilial-d9 would be highly beneficial for such research. Deuterium labeling can help elucidate photolytic mechanisms by revealing whether the cleavage of a specific carbon-hydrogen bond is a rate-limiting step in the degradation process, a phenomenon known as the kinetic isotope effect. chem-station.comresearchgate.net
Kinetic Isotope Effect (KIE) Studies in Lilial Reactivity.nih.govdalalinstitute.comrsc.org
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms by determining the extent to which a specific atom is involved in the rate-determining step of a reaction. wikipedia.orgnih.gov This effect arises from the mass difference between isotopes, which leads to different zero-point vibrational energies for bonds involving these isotopes. princeton.edu Consequently, bonds to heavier isotopes are generally stronger and require more energy to break, often resulting in a slower reaction rate. dalalinstitute.compharmacy180.com In the context of Lilial, substituting hydrogen with its heavier isotope, deuterium (to form Lilial-d9), can provide profound insights into its transformation pathways. dntb.gov.uachem-station.com
Primary and Secondary Isotope Effects in Reaction Pathways.dalalinstitute.comrsc.orgresearchgate.net
Kinetic isotope effects are broadly categorized as primary or secondary, depending on whether the bond to the isotopically labeled atom is broken or formed in the rate-determining step. pediaa.comyoutube.com
A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically substituted atom is cleaved or formed during the rate-limiting step of a reaction. dalalinstitute.comlibretexts.org For C-H bond cleavage, the replacement of hydrogen with deuterium typically results in a significant decrease in the reaction rate, leading to a kH/kD value substantially greater than 1. pharmacy180.com
In a hypothetical oxidation of Lilial to its corresponding carboxylic acid, the rate-determining step would likely involve the cleavage of the aldehydic C-H bond. By comparing the reaction rates of Lilial and its deuterated analogue, Lilial-d9 (where the aldehydic hydrogen is replaced by deuterium), a significant primary kinetic isotope effect would be expected.
Table 1: Hypothetical Primary Kinetic Isotope Effect in the Oxidation of Lilial
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | kH/kD |
|---|---|---|
| Lilial | 3.45 x 10⁻⁴ | 6.8 |
A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). nih.gov SKIEs often arise from changes in the hybridization state of the carbon atom bonded to the isotope. dalalinstitute.com
For instance, in a nucleophilic addition to the carbonyl group of Lilial, the hybridization of the carbonyl carbon changes from sp² to sp³. This change in geometry and bonding environment can be probed by deuterating the alpha-carbon of Lilial.
Table 2: Hypothetical Secondary Kinetic Isotope Effect in the Cyanohydrin Formation from Lilial
| Reactant | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | kH/kD |
|---|---|---|
| Lilial | 1.22 x 10⁻² | 0.91 |
Equilibrium Isotope Effects in Lilial Systems.researchgate.net
An equilibrium isotope effect (EIE) is the effect of isotopic substitution on an equilibrium constant. fiveable.mecolumbia.edu It reflects the preference of the heavier isotope to be located in the more strongly bonded position in a system at equilibrium. researchgate.netwikipedia.org EIEs can be normal (KH/KD > 1) or inverse (KH/KD < 1) and are temperature-dependent. columbia.edu
Consider the reversible formation of a hemiacetal from Lilial and ethanol. The deuterium in Lilial-d9 (at the aldehydic position) would be in a different bonding environment in the reactant (sp² hybridized carbon) compared to the product (sp³ hybridized carbon). This difference in bonding can lead to an observable equilibrium isotope effect.
Table 3: Hypothetical Equilibrium Isotope Effect for Hemiacetal Formation with Lilial
| Temperature (K) | Equilibrium Constant (KH) | Equilibrium Constant (KD) | KH/KD |
|---|---|---|---|
| 273 | 2.56 | 2.28 | 1.12 |
| 298 | 2.18 | 1.98 | 1.10 |
Computational Chemistry Approaches Applied to Lilial D9
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their properties and reactivity. nih.govscienceopen.com These methods solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of electron distribution and energy levels. scienceopen.com
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying molecules the size of Lilial-d9. scienceopen.commasjaps.com DFT methods calculate the electron density of a molecule to determine its energy and, from there, a wide range of chemical properties. mdpi.com
A DFT study of Lilial-d9 would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, numerous electronic properties can be calculated. These "global reactivity descriptors" provide a quantitative measure of the molecule's chemical behavior. ms4sub.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov Other properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived, offering a comprehensive profile of the molecule's reactivity. mdpi.com
The inclusion of nine deuterium (B1214612) atoms in Lilial-d9 would be expected to have subtle but computable effects on its electronic properties compared to its non-deuterated counterpart, Lilial. DFT calculations can precisely quantify these differences.
Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for Lilial-d9 (Note: These values are illustrative examples of what a DFT study might produce and are not based on published experimental data.)
| Descriptor | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.2 | eV |
| Electronegativity (χ) | 3.85 | eV |
Ab initio and semiempirical methods are other classes of quantum chemical calculations that can be applied to study Lilial-d9. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering high accuracy but at a significant computational expense. scispace.com Semiempirical methods, in contrast, use parameters derived from experimental data to simplify the calculations, making them much faster, though potentially less accurate if the molecule under study is dissimilar to the molecules used for parameterization. rsc.orgwikipedia.org
These methods are particularly useful for investigating isotopic effects. The primary difference between Lilial and Lilial-d9 is the increased mass of deuterium compared to hydrogen. This mass difference affects the vibrational frequencies of the molecule's chemical bonds. Quantum chemical calculations can predict the infrared (IR) spectrum of Lilial-d9, showing shifts in the C-D vibrational frequencies compared to the C-H frequencies in Lilial. These shifts are a direct consequence of the isotopic substitution and can be precisely calculated.
For example, the C-H stretching vibrations in an aldehyde typically appear around 2700-2800 cm⁻¹. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations in Lilial-d9 would be calculated to appear at a significantly lower frequency.
Table 2: Illustrative Calculated Vibrational Frequency Shifts due to Deuteration (Note: These values are examples for illustrative purposes.)
| Vibrational Mode | Lilial (C-H) Frequency (cm⁻¹) | Lilial-d9 (C-D) Frequency (cm⁻¹) |
|---|---|---|
| Aldehydic C-H/C-D Stretch | ~2750 | ~2050 |
Molecular Dynamics Simulations of Lilial-d9 Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This approach allows for the study of how Lilial-d9 might interact with other molecules, such as biological receptors or solvent molecules. mdpi.comnih.gov In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their dynamic behavior. nih.gov
MD simulations could be used to understand how Lilial-d9 binds to an olfactory receptor, providing insights into the mechanism of its fragrance perception. The simulation would track the positions and velocities of all atoms in the system, revealing the key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the binding. qub.ac.uk The replacement of hydrogen with deuterium would subtly alter the molecule's size and vibrational dynamics, which could influence these interactions. MD simulations can help to elucidate whether these subtle changes affect the binding affinity or the conformation of the molecule within a binding pocket. researchgate.net
In Silico Modeling of Biotransformation and Environmental Degradation Pathways
In silico models use computational methods to predict how a chemical might be transformed by metabolic processes or degraded in the environment. researchgate.net These models often rely on databases of known metabolic reactions and degradation pathways. researchgate.net By analyzing the structure of Lilial-d9, these programs can identify susceptible sites for enzymatic attack (e.g., oxidation of the aldehyde group) and predict the likely metabolites or degradation products.
The presence of deuterium atoms can influence the rate of metabolic reactions through the kinetic isotope effect (KIE). Breaking a C-D bond typically requires more energy than breaking a C-H bond, and thus reactions involving the cleavage of these bonds can be slower. In silico models, particularly those incorporating quantum mechanical calculations, can predict the magnitude of the KIE for various potential biotransformation pathways of Lilial-d9. This can help in forecasting its metabolic fate and persistence compared to non-deuterated Lilial. researchgate.net
Machine Learning Applications in Predicting Lilial-d9 Chemical Behavior
Machine learning (ML) is increasingly being used to predict the properties and activities of chemical compounds. nih.govaimlic.com By training algorithms on large datasets of molecules with known properties, ML models can learn to predict the characteristics of new molecules like Lilial-d9. iscientific.orgresearchgate.net
For Lilial-d9, an ML model could be developed to predict properties such as its boiling point, vapor pressure, or even its scent profile based on its molecular structure. These models, often known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, use molecular descriptors—numerical representations of a molecule's structure—to make predictions. nih.gov The isotopic labeling in Lilial-d9 would be represented by specific descriptors, allowing the model to distinguish it from standard Lilial and predict any resulting changes in its behavior.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Lilial-d9 |
| Lilial |
| Deuterium |
Future Directions and Emerging Research Avenues for Lilial D9
Development of Novel Deuteration Strategies for Lilial Analogs
The synthesis of Lilial-d9 and its analogs is crucial for their use as internal standards in quantitative analysis and for metabolic research. alfa-chemistry.com Future research will likely focus on developing more efficient, selective, and sustainable methods for introducing deuterium (B1214612) into the Lilial molecule.
Current and Emerging Techniques:
Catalytic Hydrogen Isotope Exchange (HIE): This method offers a direct way to introduce deuterium into organic molecules. acs.org Recent advancements in transition-metal catalysis, particularly with iridium, ruthenium, and palladium, have shown promise for the selective deuteration of aromatic compounds. acs.org For a molecule like Lilial, which is a p-tert-butyl-α-methylhydrocinnamaldehyde, these methods could be adapted to achieve high levels of deuterium incorporation.
Biocatalysis: The use of enzymes for deuteration is a rapidly growing field, offering high selectivity under mild reaction conditions. acs.orgresearchgate.net Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for instance, have been engineered to catalyze the hydrogen-isotope exchange in aldehydes, presenting a green alternative to traditional chemical methods. acs.org Research into enzymes that can specifically deuterate α-alkyl aromatic aldehydes like Lilial could provide a highly efficient and environmentally friendly synthetic route.
Flow Chemistry: Continuous flow processes for deuteration offer advantages in terms of safety, scalability, and control over reaction parameters. This technique can be particularly useful for optimizing deuteration reactions and improving yields.
Potential Research Directions:
Development of catalysts with high regioselectivity to target specific positions on the Lilial molecule for deuteration.
Exploration of enzymatic pathways for the stereoselective deuteration of Lilial, which could be valuable for studying the biological activity of its different enantiomers.
Optimization of flow chemistry setups for the continuous and scalable production of Lilial-d9.
Advanced Spectroscopic Characterization of Lilial-d9 Transformations
A thorough understanding of the spectroscopic properties of Lilial-d9 and its transformation products is essential for its application in analytical and metabolic studies. Advanced spectroscopic techniques can provide detailed structural information and help elucidate the pathways of its degradation and metabolism.
Key Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools for characterizing deuterated compounds. perfumerflavorist.com ²H NMR is particularly useful for determining the sites and extent of deuteration. High-resolution NMR can be used to study the subtle changes in the chemical environment of the molecule upon deuteration and during its transformation. srce.hr
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of Lilial-d9 and identifying its fragmentation patterns. researchgate.netscielo.br High-resolution mass spectrometry (HRMS) can provide exact mass measurements, aiding in the unambiguous identification of metabolites and degradation products. nih.gov Studying the fragmentation of deuterated analogs can also provide insights into the fragmentation mechanisms of the parent compound. scielo.br
Future Research Focus:
Detailed 2D NMR studies (COSY, HSQC, HMBC) to fully assign the proton and carbon signals of Lilial-d9. srce.hr
Tandem mass spectrometry (MS/MS) experiments to establish a library of fragmentation patterns for Lilial-d9 and its potential metabolites.
Investigation of the metabolic fate of Lilial-d9 in various biological systems using a combination of NMR and MS to identify and quantify its metabolites. nih.gov
Integration of Advanced Analytical Platforms for Lilial-d9 Research
The accurate and sensitive detection and quantification of Lilial-d9 in complex matrices, such as environmental samples or biological fluids, require the use of advanced and hyphenated analytical techniques.
State-of-the-Art Analytical Platforms:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like fragrances. cernobioscience.comttslaboratuvar.com The use of high-resolution capillary columns can achieve excellent separation of Lilial from other components in a mixture. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile transformation products of Lilial-d9, LC-MS provides a powerful analytical tool.
Hyphenated Techniques: The coupling of different analytical techniques, such as two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry, can provide enhanced separation and identification capabilities for complex fragrance mixtures.
Prospective Developments:
Development of validated GC-MS/MS methods for the trace-level quantification of Lilial-d9 in various matrices.
Application of advanced sample preparation techniques, such as solid-phase microextraction (SPME), to improve the sensitivity and selectivity of Lilial-d9 analysis.
Utilization of high-resolution mass spectrometry coupled with advanced chromatographic techniques for the comprehensive profiling of Lilial-d9 and its transformation products in environmental and biological systems.
Sustainable Chemistry Considerations in Deuterated Compound Research
The principles of green chemistry are becoming increasingly important in all areas of chemical research, including the synthesis and application of deuterated compounds.
Key Sustainability Aspects:
Atom Economy: Developing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. HIE reactions are generally more atom-economical than multi-step synthetic sequences. acs.org
Use of Renewable Feedstocks and Greener Solvents: Exploring biosynthetic routes and using environmentally benign solvents can significantly reduce the environmental footprint of Lilial-d9 synthesis. nih.govnih.gov
Biodegradability and Environmental Fate: Understanding the environmental persistence and degradation of Lilial-d9 is crucial for assessing its long-term environmental impact. envynature.org While synthetic fragrances can have a lower environmental impact than some natural ingredients in terms of production, their biodegradability is a key concern. nih.gov
Future Directions in Sustainable Research:
Life cycle assessment of different synthetic routes for Lilial-d9 to identify the most sustainable options.
Investigation into the biodegradability of Lilial-d9 compared to its non-deuterated counterpart.
Development of analytical methods to monitor the presence and fate of Lilial-d9 in the environment.
Q & A
Basic Research Questions
Q. What analytical methodologies are most effective for detecting and quantifying Lilial-D9 in complex cosmetic matrices?
- Methodological Answer: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used. Key considerations include:
- Matrix Preparation : Use solid-phase extraction (SPE) to isolate Lilial-D9 from emulsifiers and surfactants.
- Validation : Include spike-and-recovery tests (80–120% acceptable range) and calibration curves (R² > 0.99) to address matrix interference .
- Example Data :
| Method | LOD (ppm) | LOQ (ppm) | Recovery (%) |
|---|---|---|---|
| HPLC-MS | 0.01 | 0.03 | 92–108 |
| GC-MS | 0.005 | 0.015 | 85–98 |
Q. How do regulatory frameworks for Lilial-D9 safety assessments differ between the EU and other regions (e.g., USA, Australia)?
- Methodological Answer: Conduct a comparative analysis using:
- Regulatory Documents : Review EU Commission Regulation (EC) No. 1223/2009 vs. FDA Cosmetic Act provisions.
- Risk Assessment Criteria : The EU applies the precautionary principle, banning substances with potential reproductive toxicity (Category 1B), while the USA relies on quantitative risk models requiring evidence of actual harm at intended concentrations .
Q. What experimental designs are appropriate for assessing aggregate exposure to Lilial-D9 in multi-product cosmetic use?
- Methodological Answer: Use probabilistic exposure modeling:
- Data Collection : Gather product usage frequencies (e.g., via consumer diaries) and concentrations from market surveys.
- Modeling Tools : Apply Monte Carlo simulations to estimate systemic exposure doses, incorporating co-use patterns and dermal absorption rates .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro (e.g., OECD 455 assays) and in vivo (rodent) reproductive toxicity data for Lilial-D9?
- Methodological Answer:
- Study Design Audit : Compare exposure durations, metabolic activation systems (e.g., S9 fractions), and endpoints (e.g., hormonal disruption vs. teratogenicity).
- Cross-Species Extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in absorption and metabolism .
Q. What synthetic routes optimize the deuteration efficiency and purity of Lilial-D9 for isotopic labeling studies?
- Methodological Answer:
- Deuterium Incorporation : Catalytic deuteration of 4-tert-butylbenzyl chloride using Pd/D2O under inert atmosphere.
- Purity Validation : Characterize via Nuclear Magnetic Resonance (NMR) deuterium integration and High-Resolution Mass Spectrometry (HRMS) isotopic patterns .
Q. Which statistical approaches best address variability in Lilial-D9 toxicity data across heterogeneous study populations?
- Methodological Answer:
- Multivariate Regression : Control for covariates (age, skin permeability) using generalized linear mixed models (GLMMs).
- Sensitivity Analysis : Quantify uncertainty via bootstrapping or Bayesian hierarchical models .
Q. How can ethical guidelines for human exposure studies be adapted for Lilial-D9 research without compromising scientific validity?
- Methodological Answer:
- IRB Protocols : Design non-invasive patch tests with exposure limits below SCCS-recommended thresholds (e.g., 0.1% in rinse-off products).
- Informed Consent : Disclose potential reproductive risks and provide opt-out options for vulnerable populations (e.g., pregnant individuals) .
Key Considerations for Methodological Rigor
- Data Contradictions : Address conflicting results by auditing experimental conditions (e.g., solvent polarity in solubility tests) .
- Literature Gaps : Prioritize studies reconciling SCCS risk assessments (2011) with recent biomonitoring data .
- Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw chromatograms and toxicity datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
